Methyl oligobiosaminide

Descripción general

Descripción

Methyl oligobiosaminide is a synthetic compound belonging to the family of aminocyclitols. These compounds are characterized by their unique structure, which includes an unsaturated aminocyclitol moiety. This compound is derived from oligostatin C and has been studied for its potential biological activities, particularly its inhibitory effects on certain enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl oligobiosaminide can be synthesized through the methanolysis of oligostatin C. This process involves the reaction of oligostatin C with methanol, resulting in the formation of this compound instead of the expected core structure . Additionally, the compound can be synthesized by coupling protected pseudo-sugar epoxide with suitable methyl 4-amino-4-deoxy-alpha-D-hexopyranoside derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: Methyl oligobiosaminide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxy, deoxy, and epoxy derivatives .

Aplicaciones Científicas De Investigación

Synthesis of Methyl Oligobiosaminide

MOB is synthesized through a series of chemical reactions involving the coupling of protected pseudo-sugar epoxides with methyl 4-amino-4-deoxy-alpha-D-hexopyranoside derivatives. The synthesis typically yields several analogues, including deoxy and hydroxy derivatives, which exhibit varying biological activities. The core structure of MOB is integral to the development of compounds like oligostatin C, which has been studied for its therapeutic properties .

Biological Activities

MOB and its derivatives have demonstrated notable biological activities, particularly as enzyme inhibitors. Some key findings include:

- Inhibition of Glycosidases : Certain derivatives of MOB (specifically the 2-deoxy and 3-deoxy variants) have shown significant inhibitory effects against alpha-D-glucosidase and alpha-D-mannosidase. This inhibition is crucial for potential applications in managing conditions like diabetes, where glycosidase activity plays a role in carbohydrate metabolism .

- Antimicrobial Properties : Research indicates that MOB exhibits antimicrobial activities, making it a candidate for developing new antibiotics or antimicrobial agents. Its structural characteristics may enhance its efficacy against specific bacterial strains.

Applications in Drug Development

The unique properties of MOB make it a valuable compound in pharmaceutical research:

- Antidiabetic Agents : Given its ability to inhibit glycosidases, MOB derivatives could be developed as antidiabetic medications that help control blood sugar levels by slowing carbohydrate absorption in the intestines.

- Antimicrobial Agents : The antimicrobial properties of MOB suggest potential use in formulating new antibiotics or treatments for infections caused by resistant bacterial strains.

- Cancer Research : Some studies are exploring the role of glycosidase inhibitors in cancer therapy. By targeting specific enzymes involved in tumor growth and metastasis, MOB derivatives may contribute to innovative cancer treatment strategies.

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of various MOB analogues revealed that specific modifications could enhance inhibitory activity against glycosidases. For instance, the introduction of hydroxyl groups at certain positions significantly increased the potency of these compounds .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that certain MOB derivatives exhibited strong antimicrobial activity against Gram-positive bacteria. These findings support further investigation into MOB's potential as a basis for new antibiotic formulations .

Mecanismo De Acción

The mechanism of action of methyl oligobiosaminide involves its interaction with specific enzymes. The compound inhibits the activity of alpha-D-glucosidase and alpha-D-mannosidase by binding to their active sites, thereby preventing the hydrolysis of their respective substrates . This inhibition can lead to various biological effects, including the regulation of glucose levels and the modulation of glycoprotein processing.

Comparación Con Compuestos Similares

Methyl oligobiosaminide is similar to other aminocyclitols, such as valienamine and acarviosine. it is unique due to its specific structure and the presence of a methyl group. Similar compounds include:

Valienamine: An unsaturated aminocyclitol known for its biological activities.

Acarviosine: A core structure found in acarbose, an alpha-amylase inhibitor.

Conduramine: Another aminocyclitol with glycosidase inhibitory properties.

Actividad Biológica

Methyl oligobiosaminide is a compound of significant interest in the field of carbohydrate chemistry and biochemistry. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications, supported by research findings and case studies.

This compound is a derivative of carbaglycosylamines, which are known for their structural similarity to natural carbohydrates but with modifications that enhance their biological activity. These compounds have been studied for their potential as enzyme inhibitors, particularly against glycosidases, which play crucial roles in various biological processes.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of validamine-derived acceptors with donor amines. A notable method described in the literature includes the reaction of a validamine-derived epoxide with methyl 4-amino-4,6-dideoxy-α-D-glucopyranoside under specific conditions to yield this compound. The process has been optimized to enhance yield and purity, allowing for further biological evaluations .

Enzymatic Inhibition

This compound exhibits potent inhibitory activity against various glycosidases, including:

- β-glycosidases : These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. This compound has been shown to act as a transition state analogue, effectively mimicking the substrate and inhibiting enzyme activity.

- Chaperone Activity : Recent studies suggest that this compound may also function as a pharmacological chaperone for mutant forms of glycosidases associated with lysosomal storage disorders (LSDs). This chaperone activity can potentially restore normal enzyme function in affected individuals .

Case Studies

Several case studies have investigated the effects of this compound on specific biological systems:

- Inhibition of Glycosidases : In vitro studies demonstrated that this compound significantly reduced the activity of gluco- and galactocerebrosidase, enzymes critical for lipid metabolism. The inhibition was quantified using Michaelis-Menten kinetics, revealing an IC50 value indicative of its potency .

- Impact on Cellular Processes : A study involving cultured mammalian cells showed that treatment with this compound led to altered cellular signaling pathways associated with carbohydrate metabolism. This suggests potential therapeutic applications in metabolic disorders .

Research Findings

Recent research highlights the following key findings regarding this compound:

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the structure can significantly impact biological activity. For instance, variations in the alkyl chain length or functional groups attached to the core structure can enhance or reduce inhibitory effects on target enzymes .

- Potential Therapeutic Applications : Given its enzymatic inhibitory properties, this compound is being explored as a candidate for treating conditions like Gaucher's disease and Fabry disease, where enzyme deficiencies lead to harmful substrate accumulation .

Summary Table of Biological Activities

Propiedades

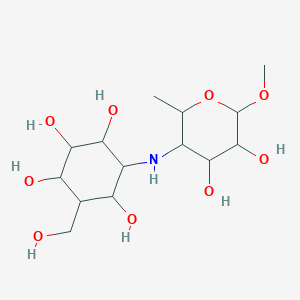

IUPAC Name |

4-[(4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl)amino]-6-(hydroxymethyl)cyclohexane-1,2,3,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO9/c1-4-6(10(19)13(22)14(23-2)24-4)15-7-8(17)5(3-16)9(18)12(21)11(7)20/h4-22H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVBCFZZDZITQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)NC2C(C(C(C(C2O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926159 | |

| Record name | Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128536-86-7 | |

| Record name | Methyl oligobiosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128536867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.